4(3H)-Quinazolinone, 3-(2-(1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)phenyl)-2-phenyl-
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Overview
Description
4(3H)-Quinazolinone, 3-(2-(1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)phenyl)-2-phenyl- is a complex organic compound that belongs to the class of quinazolinones. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a quinazolinone core with additional benzimidazole and morpholine moieties, making it a unique structure with potential for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Quinazolinone, 3-(2-(1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)phenyl)-2-phenyl- typically involves multi-step organic reactionsCommon reagents used in these reactions include anhydrous solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction can produce more saturated analogs .
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis .
Biology: Biologically, the compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, which could lead to the development of new drugs .
Medicine: In medicine, research is focused on its potential use in treating diseases such as cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-(2-(1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)phenyl)-2-phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of microbial activity .
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also feature a heterocyclic core and are studied for their potential as enzyme inhibitors.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their inhibitory activity against cyclin-dependent kinases, these compounds share some structural similarities with quinazolinones.
Uniqueness: What sets 4(3H)-Quinazolinone, 3-(2-(1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)phenyl)-2-phenyl- apart is its combination of quinazolinone, benzimidazole, and morpholine moieties. This unique structure provides a versatile platform for chemical modifications and enhances its potential for various scientific applications .
Properties
CAS No. |
91045-31-7 |
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Molecular Formula |
C32H27N5O2 |
Molecular Weight |
513.6 g/mol |
IUPAC Name |
3-[2-[1-(morpholin-4-ylmethyl)benzimidazol-2-yl]phenyl]-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C32H27N5O2/c38-32-24-12-4-6-14-26(24)33-30(23-10-2-1-3-11-23)37(32)28-16-8-5-13-25(28)31-34-27-15-7-9-17-29(27)36(31)22-35-18-20-39-21-19-35/h1-17H,18-22H2 |
InChI Key |
PCWZRZKWCYRSBU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CN2C3=CC=CC=C3N=C2C4=CC=CC=C4N5C(=NC6=CC=CC=C6C5=O)C7=CC=CC=C7 |
Origin of Product |
United States |
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